molecular formula C11H14O2 B1218413 1-Phenylpropyl acetate CAS No. 2114-29-6

1-Phenylpropyl acetate

Cat. No.: B1218413
CAS No.: 2114-29-6
M. Wt: 178.23 g/mol
InChI Key: KPUCACGWLYWKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylpropyl acetate is a carboxylic ester. It derives from a benzyl alcohol.

Properties

CAS No.

2114-29-6

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-phenylpropyl acetate

InChI

InChI=1S/C11H14O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3

InChI Key

KPUCACGWLYWKKD-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)OC(=O)C

Canonical SMILES

CCC(C1=CC=CC=C1)OC(=O)C

Key on ui other cas no.

2114-29-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a vial containing aminoalcohol 1 (0.05 g, 0.17 mmol) prepared as in Example 1 was added a solution containing benzaldehyde (0.32 g, 3.0 mmol), toluene (3.0 mL), and 1 M diethylzinc in hexane (6.0 mL). After 3 days at room temperature, acetic anhydride (1.2 mL, 13 mmol) was added. After 2 additional days, the mixture was diluted in ether (50 mL) and the reaction was quenched by dropwise addition of half-saturated aqueous ammonium chloride (50 mL). The ether layer separated and the aqueous layer was further extracted with ether (2×50 mL). The combined ether layers were dried over magnesium sulfate whereupon the solvent was removed at reduced pressure. The residue was purified by flash chromatography on 220-400 mesh silica with 90% hexane and 10% ethyl acetate as eluant. The product (+)-1-phenylpropyl acetate (0.46 g, 86%) was isolated as a colorless liquid by distillation of the solvent at reduced pressure. Anal. for C11H14O2. Calcd: C, 74.13; H, 7.92; found: C, 74.32; H, 7.82. 1H NMR (CDCl3/TMS): δ 0.87 (t, 3 H, J=7), 1.79, (m, 1 H), 1.90 (m, 1 H), 2.06 (s, 3 H), 5.66 (t, 1 H, J=7), 7.1-7.7 (m, 5 H). 13C NMR (CDCl3/TMS): δ 9.89, 21.23, 29.30, 77.66, 126.76, 128.81, 128.57, 140.58, 170.36. [α]D25=+103.4, c=2.15 g/100 mL chloroform. Chiral capillary gas chromatographic analysis at 120° C. on Cyclodex B stationary phase (J & W Scientific) indicated that the enantiomeric excess of the product was 98%.
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
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0 (± 1) mol
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reactant
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6 mL
Type
solvent
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Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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